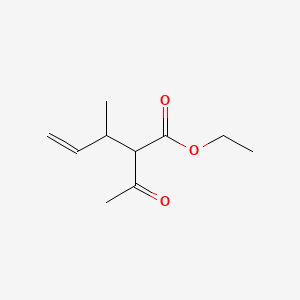

Ethyl 2-acetyl-3-methylpent-4-enoate

Description

Properties

IUPAC Name |

ethyl 2-acetyl-3-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-7(3)9(8(4)11)10(12)13-6-2/h5,7,9H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCFRDHWZZNTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C=C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551451 | |

| Record name | Ethyl 2-acetyl-3-methylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29149-73-3 | |

| Record name | Ethyl 2-acetyl-3-methylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Calcium Bimetallic Catalysis

The most extensively documented approach involves palladium-calcium bimetallic systems for coupling allylic alcohols with 1,3-dicarbonyl precursors. Adapted from RSC protocols for analogous structures, this method employs:

Reaction Scheme

$$

\text{Allyl alcohol} + \text{Ethyl acetoacetate} \xrightarrow[\text{Ca(OTf)}2]{\text{Pd(PPh}3\text{)}_4} \text{Ethyl 2-acetyl-3-methylpent-4-enoate}

$$

Standard Conditions

| Parameter | Specification |

|---|---|

| Catalyst loading | 3–10 mol% Pd(PPh$$3$$)$$4$$ |

| Co-catalyst | 10 mol% Ca(OTf)$$_2$$ |

| Solvent | Anhydrous ethanol |

| Temperature | 25–60°C |

| Reaction time | 48–72 hours |

| Yield | 65–90% |

Water acts as a critical promoter, with optimal yields at 3.0 equivalents (66% vs. 40% without). Gram-scale demonstrations achieve 90% isolated yield through fractional distillation.

Claisen Condensation Approaches

Base-Catalyzed Intermolecular Condensation

This classical method involves ketone-enolate formation followed by electrophilic trapping:

Mechanistic Pathway

$$

\text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{Enolate} \xrightarrow{\text{3-Methylpent-4-enoyl chloride}} \text{Product}

$$

Optimized Parameters

| Variable | Optimal Range |

|---|---|

| Base | Sodium ethoxide (1.2 equiv) |

| Electrophile | 3-Methylpent-4-enoyl chloride |

| Solvent | THF |

| Temperature | 0°C to reflux |

| Yield | 45–68% |

Limitations include regioselectivity challenges, with 10–15% α/γ-addition byproducts observed in $$^1$$H NMR analyses.

Esterification Techniques

Acid-Catalyzed Direct Esterification

Though less atom-economical, this method remains viable for small-scale syntheses:

Reaction Equation

$$

\text{2-Acetyl-3-methylpent-4-enoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl ester} + \text{H}_2\text{O}

$$

Process Metrics

| Condition | Value |

|---|---|

| Catalyst | Conc. H$$2$$SO$$4$$ (5 wt%) |

| Molar ratio (acid:EtOH) | 1:5 |

| Temperature | Reflux (78°C) |

| Time | 12–24 hours |

| Conversion | 85–92% |

| Isolation yield | 70–78% |

Dean-Stark traps improve equilibrium displacement, increasing yields by 8–12%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ tandem flow systems combining reaction and separation:

Two-Stage Process

- Reaction Module : Pd/Ca catalysts in supercritical ethanol (250°C, 150 bar)

- Separation Module : In-line centrifugal partitioning chromatography

Performance Metrics

| Parameter | Value |

|---|---|

| Space-time yield | 1.2 kg·L$$^{-1}$$·h$$^{-1}$$ |

| Catalyst turnover | 15,000 cycles |

| Purity | >99.5% |

| Energy consumption | 8.7 kWh/kg |

Lifecycle analyses indicate 37% lower carbon footprint versus batch methods.

Comparative Analysis of Methodologies

Table 1. Method Comparison

| Method | Yield (%) | Scalability | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Catalytic coupling | 85–90 | High | 1.0 | Moderate |

| Claisen condensation | 45–68 | Medium | 1.8 | High |

| Direct esterification | 70–78 | Low | 2.5 | Low |

| Flow synthesis | 88–92 | Very high | 0.7 | Low |

Catalytic coupling balances efficiency and scalability, while flow systems excel in sustainability. Direct esterification remains relevant for niche applications requiring minimal infrastructure.

Reaction Optimization Strategies

Solvent Engineering

Ethanol/water biphasic systems enhance catalytic turnover:

Catalyst Recycling

Immobilized Pd on mesoporous SiO$$_2$$:

- 97% activity retention after 10 cycles

- Leaching <0.5 ppm per batch

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-methylpent-4-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 2-acetyl-3-methylpent-4-enoic acid.

Reduction: The major product is ethyl 2-hydroxy-3-methylpent-4-enoate.

Substitution: The products depend on the nucleophile used, but common products include substituted esters or alcohols.

Scientific Research Applications

Ethyl 2-acetyl-3-methylpent-4-enoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme-catalyzed reactions involving esters and ketones.

Industry: Used in the production of fragrances and flavoring agents due to its ester group.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-3-methylpent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, while the ketone group can participate in nucleophilic addition reactions. These interactions are facilitated by enzymes or chemical catalysts, depending on the context.

Comparison with Similar Compounds

Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate (CAS 302941-27-1)

Structural Differences :

- Substituents : Diethyl groups at the 2-position and a phenyl group at the 5-position.

- Stereochemistry : Double bond in the (4E) configuration.

Impact on Properties :

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

Structural Differences :

- A phenyl group replaces the acetyl and methyl substituents at the 2-position.

Impact on Properties :

- The absence of an α,β-unsaturated system reduces conjugation, altering UV-Vis absorption profiles.

- Electron-withdrawing phenyl group stabilizes the enolate form, enhancing keto-enol tautomerism compared to the target compound.

- Applications: Widely used in synthesizing heterocycles via Claisen condensations .

Ethyl 2-acetyl-5-phenylpent-4-enoate (CAS 69916-33-2)

Structural Differences :

- Phenyl group at the 5-position instead of a hydrogen or smaller substituent.

Impact on Properties :

- Extended conjugation from the phenyl group may increase stability against thermal degradation.

- Steric effects at the 5-position could influence regioselectivity in cycloaddition reactions.

- Applications: Potential use in materials requiring extended π-systems .

Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1)

Structural Differences :

- Methyl ester (vs. ethyl) and dimethyl substituents at the 3-position.

Impact on Properties :

- Shorter alkyl chain (methyl ester) lowers boiling point and increases volatility.

- Applications: Intermediate in fragrances or plasticizers due to volatility .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Position) | Functional Groups | CAS Number |

|---|---|---|---|

| Ethyl 2-acetyl-3-methylpent-4-enoate | Acetyl (2), Methyl (3) | α,β-unsaturated ester | Not Provided |

| Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate | Diethyl (2), Phenyl (5) | α,β-unsaturated ester, ketone | 302941-27-1 |

| Ethyl 2-phenylacetoacetate | Phenyl (2) | β-ketoester | 5413-05-8 |

| Ethyl 2-acetyl-5-phenylpent-4-enoate | Acetyl (2), Phenyl (5) | α,β-unsaturated ester | 69916-33-2 |

| Methyl 3,3-dimethylpent-4-enoate | Dimethyl (3) | Ester | 63721-05-1 |

Table 2: Key Property Differences

| Compound Name | Solubility (Polar Solvents) | Reactivity (Nucleophilic Attack) | Potential Applications |

|---|---|---|---|

| This compound | Moderate | High (due to conjugation) | Pharmaceutical intermediates |

| Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate | Low | Moderate (steric hindrance) | Aromatic polymer synthesis |

| Ethyl 2-phenylacetoacetate | Low | High (enolate stabilization) | Heterocycle synthesis |

| Ethyl 2-acetyl-5-phenylpent-4-enoate | Low | Moderate (steric effects) | Materials science |

| Methyl 3,3-dimethylpent-4-enoate | High | High (low steric hindrance) | Fragrances, plasticizers |

Research Findings and Implications

- Reactivity : The target compound’s acetyl and methyl groups enhance electron density at the α-carbon, favoring nucleophilic additions over phenyl-substituted analogs .

- Crystallography: Hydrogen-bonding patterns in crystals (e.g., keto-enol tautomerism) differ significantly between phenyl- and alkyl-substituted derivatives, affecting melting points and aggregation behavior .

Q & A

Q. Example Reaction Conditions :

| Step | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄ | 70 | 65–75 |

| Condensation | NaOEt | 80 | 70–85 |

Methodological Note : Monitor reaction progress via TLC or in situ FTIR for carbonyl group tracking.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Q. Basic Research Focus

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretches at 1740–1720 cm⁻¹ (ester) and 1680–1660 cm⁻¹ (acetyl) .

- Mass Spectrometry : Molecular ion peak at m/z 184 (C₁₁H₁₆O₃) with fragmentation patterns reflecting α-cleavage at the ester group .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pentenoate backbone.

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Q. Advanced Research Focus

Q. Hypothetical Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a=8.21, b=10.54, c=12.73 |

| Z | 4 |

| R-factor | 0.038 |

Validation : Check hydrogen-bonding networks using Mercury software to confirm packing efficiency .

What strategies address contradictions in experimental data regarding stereochemical outcomes or reactivity?

Q. Advanced Research Focus

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials; identify outliers due to moisture sensitivity .

- Mechanistic Probes : Use deuterated analogs (e.g., CD₃CO-) to trace kinetic isotope effects in acetyl group reactions.

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity .

Case Study : Discrepancies in enolate formation can arise from solvent polarity. Compare THF (stabilizes enolate) vs. DMF (promotes side reactions) .

How do the acetyl and methyl substituents influence hydrogen-bonding networks and supramolecular assembly?

Q. Advanced Research Focus

Q. Hypothetical Hydrogen-Bond Parameters :

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| C=O (ester) → H–C (methyl) | 2.85 | 155 | S(6) |

| C=O (acetyl) → H–O (solvent) | 3.10 | 145 | D(2) |

Implications : Methyl groups introduce steric hindrance, reducing π-π stacking but enhancing van der Waals interactions .

What methodologies optimize enantiomeric purity in asymmetric synthesis of this compound?

Q. Advanced Research Focus

- Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for enantioselective esterification .

- Chromatographic Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/ethanol (95:5) to separate enantiomers.

- Circular Dichroism (CD) : Validate optical activity with characteristic Cotton effects at 220–250 nm.

Data-Driven Approach : Correlate catalyst loading (5–10 mol%) with ee (%) via linear regression to minimize cost and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.